(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-Imino-6-({3-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound characterized by its unique structure, which includes a thiadiazolo-pyrimidinone core, a trifluoromethyl group, and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-Imino-6-({3-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, including the formation of the thiadiazolo-pyrimidinone core, the introduction of the trifluoromethyl group, and the attachment of the ether linkages. Common reagents used in these reactions include trifluoromethylating agents, methoxyphenols, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Imino-6-({3-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can occur at the methoxy or phenoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6Z)-5-Imino-6-({3-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new therapeutic agents.
Medicine
In medicine, (6Z)-5-Imino-6-({3-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is investigated for its potential pharmacological properties. Research focuses on its efficacy and safety as a drug candidate for the treatment of various diseases.
Industry
Mechanism of Action
The mechanism of action of (6Z)-5-Imino-6-({3-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Indole-Based Covalent Inhibitors: Compounds with a similar core structure, used as inhibitors in various biological applications.
Uniqueness
(6Z)-5-Imino-6-({3-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its complex structure, which includes a trifluoromethyl group and multiple ether linkages
Properties
Molecular Formula |
C23H19F3N4O5S |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H19F3N4O5S/c1-32-14-4-6-15(7-5-14)34-9-10-35-17-8-3-13(12-18(17)33-2)11-16-19(27)30-22(28-20(16)31)36-21(29-30)23(24,25)26/h3-8,11-12,27H,9-10H2,1-2H3/b16-11-,27-19? |
InChI Key |
VHLPDPVJFCWVES-SBXLSMMXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC |
Origin of Product |
United States |
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